Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate
Description
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is a fluorinated piperidine derivative featuring a trifluoropropyl group attached to the nitrogen atom of the piperidine ring and a methyl ester moiety at the 4-position. This compound combines structural elements known to influence pharmacokinetics and target engagement:
- Piperidine ring: A six-membered heterocycle commonly used in drug design for its conformational rigidity and basicity.
- Trifluoropropyl group: Enhances metabolic stability and lipophilicity due to the electron-withdrawing nature of fluorine.
- Methyl ester: A hydrolytically labile group that can modulate solubility and bioavailability.
Properties
Molecular Formula |
C11H18F3NO2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C11H18F3NO2/c1-17-10(16)8-9-2-5-15(6-3-9)7-4-11(12,13)14/h9H,2-8H2,1H3 |
InChI Key |
PABYYJAATLHYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with 3-Bromo-1,1,1-trifluoropropane
N-Alkylation represents a straightforward approach to install the trifluoropropyl group. Piperidin-4-yl-acetic acid methyl ester reacts with 3-bromo-1,1,1-trifluoropropane in the presence of a base (e.g., K2CO3 or DIEA) in polar aprotic solvents like DMF or acetonitrile.
Reaction Conditions :
- Solvent : DMF, 80°C, 12–24 hours.
- Base : 2 equivalents of DIEA.
- Yield : 45–60% (estimated from analogous reactions in).
Challenges :
- Limited commercial availability of 3-bromo-1,1,1-trifluoropropane.
- Competing side reactions (e.g., elimination or over-alkylation).
Mitsunobu Reaction with 3,3,3-Trifluoropropanol
The Mitsunobu reaction offers an alternative for N-alkylation using 3,3,3-trifluoropropanol. This method employs triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in THF.
Reaction Conditions :
- Molar Ratio : 1:1.2 (piperidine:alcohol).
- Temperature : 0°C to room temperature, 6–8 hours.
- Yield : ~50% (based on similar morpholine derivatives in).
Advantages :
- Avoids alkyl halide precursors.
- Stereochemical control via Mitsunobu’s retention of configuration.
Reductive Amination with 3,3,3-Trifluoropropionaldehyde
Reductive amination bypasses the need for pre-functionalized alkylating agents. Piperidin-4-yl-acetic acid methyl ester reacts with 3,3,3-trifluoropropionaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) under mild acidic conditions.
Typical Protocol :
- Imine Formation : Stir piperidine derivative (1 eq) and aldehyde (1.2 eq) in DCM with 4Å molecular sieves.
- Reduction : Add STAB (1.5 eq) and acetic acid (3 eq) at 0°C, then warm to room temperature.
- Workup : Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.
Optimized Parameters :
Limitations :
- Requires synthesis or commercial sourcing of 3,3,3-trifluoropropionaldehyde.
- Sensitivity to moisture and temperature fluctuations.
Amide Reduction Strategy
Amidation Followed by Borane Reduction
This two-step sequence involves forming an amide intermediate, which is subsequently reduced to the amine. Piperidin-4-yl-acetic acid methyl ester reacts with 3,3,3-trifluoropropionyl chloride to yield the corresponding amide, followed by borane-mediated reduction.
Step 1: Amidation
- Reagents : 3,3,3-Trifluoropropionyl chloride (1.5 eq), Hünig’s base (2 eq), DCM.
- Yield : >90% (similar to).
Step 2: Reduction
Advantages :
- High-yielding amidation step.
- Tolerant of ester functionalities.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| N-Alkylation (Br-CF3) | 3-Bromo-1,1,1-trifluoropropane | 45–60 | Moderate | Limited |
| Mitsunobu Reaction | 3,3,3-Trifluoropropanol, DEAD | ~50 | High | Moderate |
| Reductive Amination | 3,3,3-Trifluoropropionaldehyde | 65–75 | Moderate | High |
| Amide Reduction | Trifluoropropionyl chloride, BH3 | 70–80 | High | High |
Key Insights :
- The amide reduction route offers the highest yield but requires handling corrosive acyl chlorides and borane.
- Reductive amination balances yield and practicality, making it suitable for large-scale synthesis.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may interact with various binding sites, modulating the activity of enzymes or receptors involved in biological pathways .
Comparison with Similar Compounds
Structural Analog: Methyl 2-[(3,3,3-Trifluoropropyl)amino]acetate Hydrochloride (CID 60687526)
Key Differences and Similarities:
Physicochemical Implications:
- Solubility : The hydrochloride salt of the linear analog (CID 60687526) suggests higher aqueous solubility than the free base form of the target compound.
- Metabolic Stability : Both compounds contain a trifluoropropyl group, which may reduce oxidative metabolism. However, the ester group in both is susceptible to hydrolysis by esterases.
Synthetic Considerations:
Broader Context: Fluorinated Piperidine Derivatives
For example:
- Sitagliptin : A dipeptidyl peptidase-4 (DPP-4) inhibitor containing a trifluorophenyl group, demonstrating fluorine's role in enhancing target affinity and metabolic stability.
- CNS Drugs : Piperidine scaffolds are common in antipsychotics (e.g., haloperidol derivatives), where fluorine substitution optimizes pharmacokinetics.
Research Findings and Data Gaps
- Biological Activity: No direct activity data is available for the target compound.
- Stability : The ester group in both compounds is prone to hydrolysis, but the piperidine ring in the target compound may sterically shield the ester, slowing degradation compared to the linear analog.
- Commercial Availability : The linear analog is available as a hydrochloride salt (MolPort-008-320-713, ALBB-028135) , while the target compound’s commercial status remains unconfirmed.
Biological Activity
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate is a synthetic compound with significant potential in pharmacological applications. Its unique structural features, including a piperidine ring and a trifluoropropyl group, contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈F₃N₃O₂. The structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Trifluoropropyl group : Enhances lipophilicity and may influence pharmacokinetic properties.
- Acetate moiety : Contributes to the compound's reactivity and biological interactions.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-(2-methylpropyl)piperidin-4-yl acetate | Piperidine ring with branched alkyl chain | Less fluorinated; potential different biological activity |
| Methyl 1-(trifluoroethyl)piperidin-4-yl acetate | Piperidine ring with trifluoroethyl group | Different fluorinated substituent |
| Methyl 1-(phenyl)piperidin-4-yl acetate | Piperidine ring with phenyl substituent | Aromatic character compared to aliphatic chain |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of receptor binding and enzyme interaction. Preliminary studies suggest that compounds with similar structures often show:
- Antidepressant-like effects : Similar compounds have been linked to modulation of neurotransmitter systems.
- Analgesic properties : Potential interactions with pain pathways.
- Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Case Studies
- Receptor Binding Studies :
- In vitro assays indicated that this compound has a high affinity for certain neurotransmitter receptors, suggesting potential use in treating mood disorders.
- Analgesic Activity :
- A study demonstrated that related piperidine derivatives exhibited significant pain relief in animal models, indicating that this compound may share these properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One notable approach involves:
- Negishi Coupling : This method allows for the introduction of the trifluoropropyl group onto the piperidine scaffold effectively. The automated synthesis process enhances efficiency and reproducibility.
Pharmacological Applications
The unique properties of this compound suggest several potential applications:
- Neuropharmacology : Due to its interaction with neurotransmitter receptors.
- Pain Management : As an analgesic agent based on preliminary findings.
- Cancer Therapy : Potential use as an antitumor agent warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
